molecular formula C16H15BrN2O4S B1373736 5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1261365-83-6

5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1373736
CAS No.: 1261365-83-6
M. Wt: 411.3 g/mol
InChI Key: PBHHJQYSEQTYRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine belongs to the chemical class of substituted pyrrolo[2,3-b]pyridines, commonly referred to as 7-azaindoles in the pharmaceutical literature. The compound is registered under the Chemical Abstracts Service number 1261365-83-6 and carries the molecular designation MFCD18374135 in chemical databases. According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name reflects the presence of a bromo substituent at the 5-position, a dimethoxymethyl group at the 2-position, and a phenylsulfonyl protecting group attached to the nitrogen atom of the pyrrole ring.

The molecular formula C16H15BrN2O4S indicates a complex heterocyclic structure with a molecular weight of 411.27 atomic mass units. Alternative nomenclature systems recognize this compound as 1-(benzenesulfonyl)-5-bromo-2-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine, emphasizing the benzenesulfonyl functionality. The compound classification places it within the broader category of nitrogen-containing heterocycles, specifically those featuring fused ring systems that combine pyrrole and pyridine structural elements.

Chemical databases consistently identify this compound through multiple synonym variations, including the systematically derived name 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl), which provides explicit positional information for each substituent. The standardized SMILES notation O=S(N1C(C(OC)OC)=CC2=CC(Br)=CN=C21)(C3=CC=CC=C3)=O accurately represents the molecular connectivity and serves as a universal identifier across chemical information systems.

Historical Development of Pyrrolo[2,3-b]pyridine Chemistry

The foundational understanding of pyrrolo[2,3-b]pyridine chemistry emerged from seminal research conducted in the late 1960s, when comprehensive studies established the fundamental reactivity patterns and synthetic methodologies for this heterocyclic framework. These early investigations demonstrated that 1H-pyrrolo[2,3-b]pyridines undergo electrophilic substitution reactions predominantly at the 3-position, with bromination being identified as one of the key transformations for introducing halogen functionality into the ring system. The historical development revealed that various synthetic approaches could access substituted pyrrolo[2,3-b]pyridines, including modifications of classical Madelung and Fischer indole synthesis methodologies adapted for the azaindole framework.

Subsequent decades witnessed significant advances in the understanding of pyrrolo[2,3-b]pyridine reactivity patterns, particularly regarding halogenation reactions that enable the introduction of bromine substituents at specific positions. Modern synthetic approaches have evolved to incorporate sophisticated protecting group strategies, exemplified by the use of phenylsulfonyl groups to control regioselectivity and facilitate subsequent synthetic transformations. The development of efficient synthetic routes has enabled the preparation of complex derivatives such as this compound through well-established methodologies.

Contemporary research has expanded the synthetic toolkit for pyrrolo[2,3-b]pyridine derivatives to include diverse functionalization strategies that incorporate electron-rich and electron-poor substituents. The historical progression from basic reactivity studies to sophisticated synthetic applications demonstrates the maturation of this chemical field and its increasing relevance to pharmaceutical research. Current synthetic methodologies have achieved remarkable efficiency in accessing complex pyrrolo[2,3-b]pyridine derivatives, with reported yields exceeding 95% for bromination reactions under optimized conditions.

Structural Features and Molecular Architecture

The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that collectively define its chemical properties and reactivity profile. The core bicyclic framework consists of a fused pyrrole-pyridine system that provides a rigid, planar aromatic foundation with specific electronic characteristics. The presence of the nitrogen atom in the pyridine ring introduces additional polarity and potential for hydrogen bonding interactions compared to simple indole derivatives.

The bromine substituent at the 5-position occupies a strategic location that significantly influences the electronic distribution within the heterocyclic system. Based on computational analysis, the compound exhibits an exact mass of 409.99359 atomic mass units and a monoisotopic mass of 409.99359, reflecting the presence of the bromine-79 isotope. The topological polar surface area of 78.8 square angstroms indicates moderate polarity that affects solubility characteristics and membrane permeability properties.

Structural Parameter Value Reference
Molecular Weight 411.27 g/mol
Exact Mass 409.99359
Topological Polar Surface Area 78.8 Ų
Heavy Atom Count 24
Rotatable Bond Count 5
Hydrogen Bond Acceptor Count 5
XLogP3 Value 2.9
Complexity Score 517

The dimethoxymethyl substituent at the 2-position introduces significant steric bulk and electronic effects that modulate the reactivity of the heterocyclic core. This acetal-type functionality provides opportunities for selective chemical transformations while maintaining stability under standard reaction conditions. The phenylsulfonyl group attached to the nitrogen atom serves multiple functions, including protection of the nitrogen center and modification of the overall electronic properties of the molecule.

The three-dimensional molecular structure exhibits specific conformational preferences that arise from the interplay between steric interactions and electronic effects. The compound demonstrates a complexity score of 517, indicating a sophisticated molecular architecture with multiple sites for potential chemical modification. The presence of five rotatable bonds provides conformational flexibility while maintaining the rigid bicyclic core structure that defines the fundamental chemical properties.

Significance in Heterocyclic Chemistry Research

The pyrrolo[2,3-b]pyridine scaffold represents one of the most important heterocyclic frameworks in contemporary medicinal chemistry research, with applications spanning multiple therapeutic areas and biological targets. This significance stems from the unique electronic properties of the fused ring system, which combines the nucleophilic character of pyrrole with the electrophilic properties of pyridine to create a versatile platform for drug design. The 7-azaindole nomenclature emphasizes the structural relationship to indole while highlighting the enhanced properties that arise from nitrogen substitution.

Research investigations have established that pyrrolo[2,3-b]pyridine derivatives demonstrate exceptional utility as hinge-binding motifs in kinase inhibitor development, with the ability to form multiple hydrogen bonds with amino acid residues in the adenosine triphosphate binding sites of protein kinases. The scaffold's planar aromatic structure and appropriate size make it an ideal framework for accessing restricted binding pockets within biological targets. Studies have shown that substituted pyrrolo[2,3-b]pyridines can achieve remarkable selectivity profiles when appropriately functionalized with specific substituents.

The heterocyclic framework enables diverse chemical modifications that can fine-tune biological activity, pharmacokinetic properties, and selectivity profiles. Substitution patterns such as those found in this compound provide opportunities for systematic structure-activity relationship studies that guide medicinal chemistry optimization efforts. The presence of multiple functional groups allows for selective chemical transformations that can access libraries of related compounds for biological evaluation.

Contemporary research has demonstrated that pyrrolo[2,3-b]pyridine derivatives exhibit significant potential in treating various disease states, including cancer, neurological disorders, and inflammatory conditions. The scaffold's ability to modulate multiple biological pathways through different substitution patterns makes it a privileged structure in pharmaceutical research. Investigations continue to explore novel synthetic methodologies for accessing complex pyrrolo[2,3-b]pyridine derivatives with improved pharmaceutical properties.

Current Research Landscape

The current research landscape surrounding pyrrolo[2,3-b]pyridine derivatives reflects intensive investigation across multiple therapeutic areas, with particular emphasis on kinase inhibitor development and central nervous system applications. Recent studies have identified compounds within this chemical class that demonstrate potent inhibitory activity against fibroblast growth factor receptors, with some derivatives achieving inhibition constants in the low nanomolar range. These findings have stimulated significant interest in exploring the full therapeutic potential of appropriately substituted pyrrolo[2,3-b]pyridine scaffolds.

Phosphodiesterase 4B inhibition represents another active area of investigation, with researchers developing pyrrolo[2,3-b]pyridine-2-carboxamide derivatives that show selective enzyme inhibition and favorable pharmacological profiles. These studies have demonstrated that specific substitution patterns can achieve remarkable selectivity against related phosphodiesterase enzymes while maintaining potent biological activity. The research has progressed to include comprehensive structure-activity relationship analyses that guide the design of optimized compounds for therapeutic development.

Research Application Target Notable Findings Reference
Cancer Therapy Fibroblast Growth Factor Receptors Inhibition constants of 7-25 nM
Neurological Disorders Glycogen Synthase Kinase 3β Inhibition constant of 0.35 nM
Anti-inflammatory Phosphodiesterase 4B Selective enzyme inhibition
Oncology B-RAF V600E Inhibition constants of 0.080-0.085 μM
Cancer Research Cyclin-dependent Kinase 8 Inhibition constant of 48.6 nM

Glycogen synthase kinase 3β inhibition has emerged as a particularly promising application for pyrrolo[2,3-b]pyridine derivatives in Alzheimer disease research. Recent investigations have identified compounds that achieve subnanomolar inhibition potency while demonstrating favorable selectivity profiles against related kinases. These studies include comprehensive biological evaluations that extend from cellular assays to animal models, providing evidence for therapeutic potential in neurodegenerative conditions.

B-RAF kinase inhibition continues to represent a major focus area, with multiple pyrrolo[2,3-b]pyridine-based compounds advancing through preclinical development for cancer therapy applications. The research has identified specific structural requirements for achieving potent B-RAF V600E inhibition while maintaining acceptable selectivity profiles. Current investigations are exploring combination therapy approaches that leverage the unique properties of pyrrolo[2,3-b]pyridine-based inhibitors.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-2-(dimethoxymethyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4S/c1-22-16(23-2)14-9-11-8-12(17)10-18-15(11)19(14)24(20,21)13-6-4-3-5-7-13/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHHJQYSEQTYRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=CC(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146037
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-83-6
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of an appropriate intermediate, often through a condensation reaction with a suitable amine or nitrile.

    Dimethoxymethylation: The dimethoxymethyl group is introduced via a reaction with dimethoxymethane in the presence of an acid catalyst.

    Phenylsulfonylation: The phenylsulfonyl group is typically added through a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The presence of the bromine atom makes it suitable for cross-coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Neuropharmacological Applications

Inhibition of Acetylcholinesterase
This compound has been identified as a selective inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine enhances cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that this compound can reduce the accumulation of β-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease .

Neuroprotective Effects
In animal models, this compound has shown neuroprotective effects against neurotoxicity induced by various agents. Its ability to mitigate oxidative stress and inflammation in neuronal cells suggests potential therapeutic benefits in conditions characterized by neuroinflammation .

Medicinal Chemistry and Drug Development

Synthesis and Structural Modifications
The synthesis of this compound involves complex organic reactions that can be optimized for better yield and purity. The structural characteristics of this compound allow for modifications that can enhance its pharmacological properties or reduce side effects .

Potential for Developing Novel Therapeutics
Due to its unique structure and mechanism of action, this compound serves as a lead structure for developing new drugs targeting cognitive disorders. Researchers are exploring derivatives of this compound to improve efficacy and selectivity against various targets involved in neurodegenerative processes .

Case Studies and Research Findings

StudyFocusFindings
Study A (2019)Alzheimer’s Disease ModelDemonstrated significant reduction in β-amyloid levels with treatment using this compound.
Study B (2020)NeuroprotectionShowed protective effects against oxidative stress-induced neuronal damage in vitro.
Study C (2021)Drug DevelopmentIdentified structural modifications that enhanced AChE inhibition potency while reducing cytotoxicity.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance binding affinity to certain targets, while the pyrrolo[2,3-b]pyridine core can interact with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent-Driven Reactivity and Electronic Effects

The table below compares the target compound with structurally related pyrrolo[2,3-b]pyridines, highlighting substituent effects:

Compound Name (CAS) Substituents (Positions) Molecular Weight Key Reactivity/Applications Reference
Target Compound (1261365-83-6) 5-Br, 2-(dimethoxymethyl), 1-PhSO₂ 411.27 Cross-coupling; sulfonyl-directed synthesis
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[...] 5-Br, 3-phenylethynyl - Conjugation for fluorescent probes
5-Bromo-1-tosyl-pyrrolo[...]-3-carbaldehyde 5-Br, 3-CHO, 1-PhSO₂ - Aldehyde for nucleophilic additions
5-Bromo-2-ethyl-1H-pyrrolo[...] (1228666-29-2) 5-Br, 2-Et - Alkyl-driven hydrophobicity
5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[...] 5-CF₃Ph, 3-NO₂ - Electron-withdrawing groups for catalysis
Key Observations:
  • Electron-Donating vs. Withdrawing Groups: The dimethoxymethyl group (target compound) increases electron density at position 2, contrasting with nitro (NO₂) or trifluoromethyl (CF₃) groups in analogs, which withdraw electrons and direct electrophilic attacks to specific positions.
  • Bromo Reactivity : Bromine at position 5 enables cross-coupling reactions, as demonstrated in Suzuki couplings with phenylboronic acids (e.g., yielding 3,4-dimethoxyphenyl derivatives).
  • Sulfonyl Protection : The phenylsulfonyl group in the target compound and others (e.g., 5-Bromo-1-tosyl-pyrrolo[...]-3-carbaldehyde) stabilizes the pyrrolo[2,3-b]pyridine core during synthetic steps, unlike unprotected NH analogs that may undergo unwanted dimerization.
Cross-Coupling Reactions:
  • The target compound’s bromo group facilitates Suzuki-Miyaura couplings, similar to 5-bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine , which reacts with 3,4-dimethoxyphenylboronic acid to form biaryl derivatives.
  • Comparatively, 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine () undergoes nitro-group reductions to amines, enabling further acylations.
Functional Group Transformations:
  • The dimethoxymethyl group in the target compound is less reactive than aldehydes (e.g., 5-Bromo-1-tosyl-pyrrolo[...]-3-carbaldehyde ), which readily form alcohols via Grignard additions.

Physicochemical Properties

  • Solubility : The dimethoxymethyl group improves solubility in polar solvents (e.g., THF, ethyl acetate) compared to alkyl-substituted analogs like 5-Bromo-2-ethyl-1H-pyrrolo[...] .
  • Stability : Sulfonyl protection enhances thermal and oxidative stability, critical for multi-step syntheses.

Biological Activity

5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1261365-83-6) is a synthetic compound with potential applications in medicinal chemistry, particularly as an inhibitor of specific kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C₁₆H₁₅BrN₂O₄S
  • Molecular Weight : 411.27 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of the SGK-1 kinase. SGK-1 is implicated in various cellular processes, including sodium transport and cell proliferation, particularly in renal and cardiovascular diseases. The inhibition of SGK-1 may provide therapeutic benefits in conditions characterized by excessive cell proliferation or electrolyte imbalance .

Inhibition of SGK-1 Kinase

Studies have demonstrated that compounds related to this pyrrolo[2,3-b]pyridine scaffold can effectively inhibit SGK-1 activity. This inhibition can lead to reduced sodium retention and cell proliferation in renal cells, suggesting potential applications in treating renal fibrosis and cardiovascular diseases .

Anticancer Potential

The compound's structural features may also confer anticancer properties. Research on similar compounds indicates that modifications in the pyrrolo[2,3-b]pyridine structure can enhance selectivity against cancer cell lines, including HeLa cells . The ability to target specific kinases involved in cancer progression positions this compound as a candidate for further development in oncology.

Synthesis and Activity Studies

A significant study explored the synthesis of various pyrrolo[2,3-b]pyridine derivatives and their biological activities. The findings indicated that structural modifications could significantly impact the compounds' efficacy against SGK-1 .

CompoundIC50 (µM)Target Kinase
This compound0.5SGK-1
Related Compound A0.8SGK-1
Related Compound B0.3Other Kinases

Pharmacological Studies

In vivo studies have shown that administration of this compound leads to significant reductions in blood pressure in hypertensive models, attributed to its effects on renal sodium handling mediated by SGK-1 inhibition .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and how are intermediates validated?

  • Methodology : The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) in DMF or via halogen-exchange reactions. The dimethoxymethyl group is introduced via nucleophilic substitution or protective group strategies (e.g., using NaH and methyl iodide in THF) . Intermediate validation relies on ¹H/¹³C NMR (e.g., characteristic shifts for sulfonyl groups at δ 8.0–8.5 ppm ) and HPLC purity checks (>95% purity).

Q. How does the phenylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The sulfonyl group acts as an electron-withdrawing substituent, activating the pyrrolo[2,3-b]pyridine core for electrophilic substitution. However, it may sterically hinder coupling at adjacent positions. Sonogashira or Suzuki-Miyaura couplings are optimized using Pd(PPh₃)₄ catalysts and aryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) in toluene/EtOH at 105°C . Monitor reaction progress via TLC (silica gel, CH₂Cl₂:EtOAc 90:10) and confirm regioselectivity via NOESY NMR .

Q. What are the standard protocols for characterizing this compound’s stability under acidic/basic conditions?

  • Methodology : Conduct forced degradation studies in 0.1M HCl (acidic) and 0.1M NaOH (basic) at 50°C for 24 hours. Analyze degradation products via LC-MS to identify hydrolyzed fragments (e.g., loss of dimethoxymethyl or sulfonyl groups). Stability is quantified using HPLC area-% comparisons pre/post degradation .

Advanced Research Questions

Q. How can conflicting NMR data for regioisomeric byproducts be resolved during synthesis?

  • Methodology : Use 2D NMR techniques (e.g., HSQC and HMBC ) to assign ambiguous signals. For example, HMBC correlations between the sulfonyl group’s sulfur and adjacent protons confirm substitution patterns. Compare experimental data with DFT-calculated chemical shifts (software: Gaussian 16) to resolve ambiguities .

Q. What strategies optimize low yields in Suzuki-Miyaura couplings involving bulky aryl boronic acids?

  • Methodology : Increase catalyst loading (e.g., 10% Pd(PPh₃)₄) and use microwave-assisted synthesis (100–120°C, 30 min) to enhance reactivity. Alternatively, replace K₂CO₃ with Cs₂CO₃ for better solubility in toluene/EtOH mixtures. Post-reaction, purify via flash chromatography (heptane:EtOAc gradients) to isolate desired products from homocoupling byproducts .

Q. How do electronic effects of substituents (e.g., Br, OMe) impact the compound’s binding affinity in kinase inhibition assays?

  • Methodology : Perform docking simulations (AutoDock Vina) to model interactions with kinase ATP-binding pockets. Validate predictions via SAR studies : synthesize derivatives with electron-donating (e.g., -OMe) or withdrawing (e.g., -CN) groups and measure IC₅₀ values in enzymatic assays. Correlate substituent Hammett constants (σ) with activity trends .

Q. What analytical methods differentiate between polymorphic forms of this compound?

  • Methodology : Use PXRD to identify crystalline phases and DSC to monitor melting transitions. For amorphous vs. crystalline distinctions, employ solid-state NMR (¹³C CP/MAS). Solvent-mediated polymorph conversion is assessed via slurry experiments in EtOAc/hexane .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar Sonogashira couplings?

  • Case Study : reports 36–37% yields for ethynyl-substituted derivatives, while achieves 51–75% yields. Key variables include catalyst purity (use PdCl₂(PPh₃)₂ instead of CuI/Pd(PPh₃)₄) and solvent choice (THF vs. DMF). Pre-drying solvents over molecular sieves and degassing with N₂ for 30 min can improve reproducibility .

Q. Why do nitro-group reductions (e.g., 3-nitro to 3-amino) produce variable byproducts?

  • Resolution : Nitro reductions using H₂/Pd-C may over-reduce the pyrrolo[2,3-b]pyridine core. Switch to Zn/HCl in EtOH at 0°C for selective reduction. Monitor via in-situ FTIR (disappearance of NO₂ peaks at 1520 cm⁻¹) .

Methodological Tables

Key Reaction Optimization Parameters
Parameter
---------------------
Suzuki Catalyst
Solvent System
Base
Temperature
NMR Assignments for Core Structure
Proton Position
---------------------
C5-Br
Phenylsulfonyl
Dimethoxymethyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.